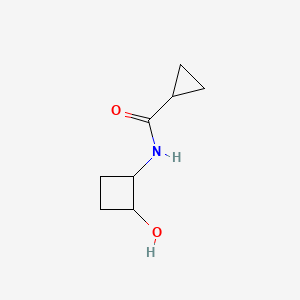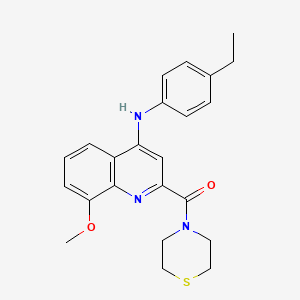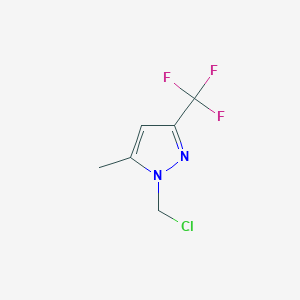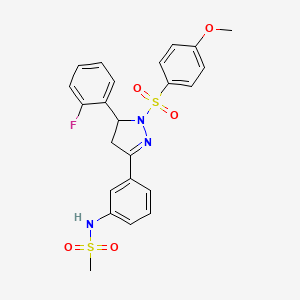
N-(2-hydroxycyclobutyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s molecular formula, molecular weight, and perhaps its structure. It might also include information about the compound’s purpose or role, such as whether it’s used in any industrial processes, pharmaceuticals, or research .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and numbers of atoms in the molecule, the arrangement of those atoms, and the types of bonds between them .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants and products of those reactions, the conditions under which they occur, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Aplicaciones Científicas De Investigación
Compound Synthesis and Chemical Properties
Synthesis of Antidepressant Compounds : A study on the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives revealed their potential as antidepressants. These compounds were synthesized from precursors like 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane, showing significant antidepressant activity in animal tests (Bonnaud et al., 1987).
Development of Chiral Cyclopropane Units : Research on the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, as conformationally restricted analogues of histamine, utilized cyclopropane rings to restrict the conformation of biologically active compounds, enhancing their activity and exploring bioactive conformations (Kazuta et al., 2002).
Biological Activity
- NMDA Receptor Antagonists : Milnacipran, a clinically useful antidepressant, and its cyclopropane-containing derivatives were evaluated for their potential as NMDA receptor antagonists. These compounds showed binding affinity for the receptor and protected mice from NMDA-induced lethality, suggesting a novel prototype for designing potent NMDA-receptor antagonists (Shuto et al., 1995).
Material Applications
- Catalysis and Selective Hydrogenation : A study on the hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst demonstrated the selective formation of cyclohexanone, an important intermediate in chemical industry, under mild conditions. This highlights the role of cyclopropane and related compounds in facilitating catalytic reactions (Wang et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-hydroxycyclobutyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-4-3-6(7)9-8(11)5-1-2-5/h5-7,10H,1-4H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBJPLQCTNVVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)
![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)

![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)
![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)



![Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2651499.png)



